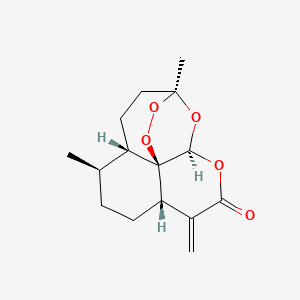
Artemisitene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artemisitene, also known as this compound, is a useful research compound. Its molecular formula is C15H20O5 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Artemisitene is primarily recognized for its antimalarial properties . Studies have demonstrated its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that this compound has a similar mechanism of action to artemisinin, targeting the heme metabolism of malaria parasites.
| Study | Findings |
|---|---|
| Acton et al. (1993) | Demonstrated in vitro antimalarial activity of this compound with an IC50 < 1 μM. |
| Paitayatat et al. (1997) | Confirmed the efficacy of this compound against multiple strains of Plasmodium. |
| Avery et al. (2003) | Highlighted this compound's rapid action in reducing parasitemia in infected models. |
Anticancer Properties
Recent studies have unveiled the anticancer potential of this compound, showcasing its cytotoxic effects across various cancer cell lines. Research has indicated that this compound may induce apoptosis and inhibit tumor growth through multiple mechanisms.
Case Studies
- Efferth et al. (2011) : Found that this compound exhibited superior anticancer activity compared to other artemisinin derivatives in cervical carcinoma and leukemia models.
- Chen et al. (2018) : Reported that this compound regulates iron-related genes to induce ferroptosis, a novel form of cell death, enhancing its therapeutic profile against cancer.
Anti-inflammatory and Antioxidant Effects
This compound has been identified as a novel activator of nuclear factor erythroid 2-related factor 2 (Nrf2) , which plays a critical role in cellular defense against oxidative stress.
| Application | Mechanism |
|---|---|
| Anti-inflammatory | Suppresses inflammatory responses by modulating Nrf2 activity. |
| Antioxidant | Alleviates oxidative damage by enhancing Nrf2 stability and function. |
Additional Therapeutic Applications
Beyond its primary uses, this compound shows promise in treating various conditions:
- Autoimmune Diseases : Preliminary studies suggest that derivatives of artemisinin may help manage systemic lupus erythematosus.
- Gastrointestinal Disorders : this compound has been explored for its potential in treating ulcerative colitis and rheumatoid arthritis due to its anti-inflammatory properties.
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(1S,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14+,15-/m1/s1 |
Clave InChI |
IGEBZMMCKFUABB-MOJIGAAESA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C |
SMILES canónico |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Sinónimos |
artemisitene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















